

Application Notes and Protocols for AZD5213 Radioligand Binding Assay

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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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Introduction

AZD5213 is a potent and selective competitive antagonist/inverse agonist for the histamine H3 receptor (H3R).^{[1][2][3][4][5]} The H3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.^[2] This role makes the H3 receptor an attractive therapeutic target for cognitive and sleep-wake disorders.^{[2][3][6]} **AZD5213** has been investigated for its potential in treating such conditions.^{[7][8]}

These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of test compounds, such as **AZD5213**, for the human H3 receptor.

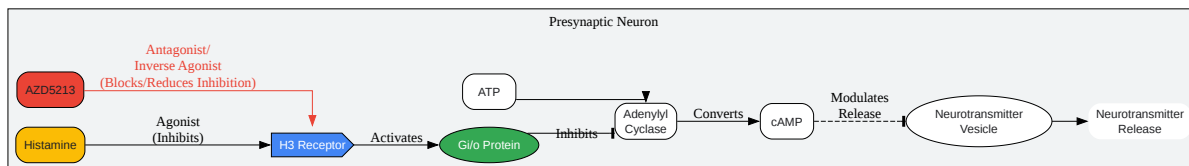
Data Presentation

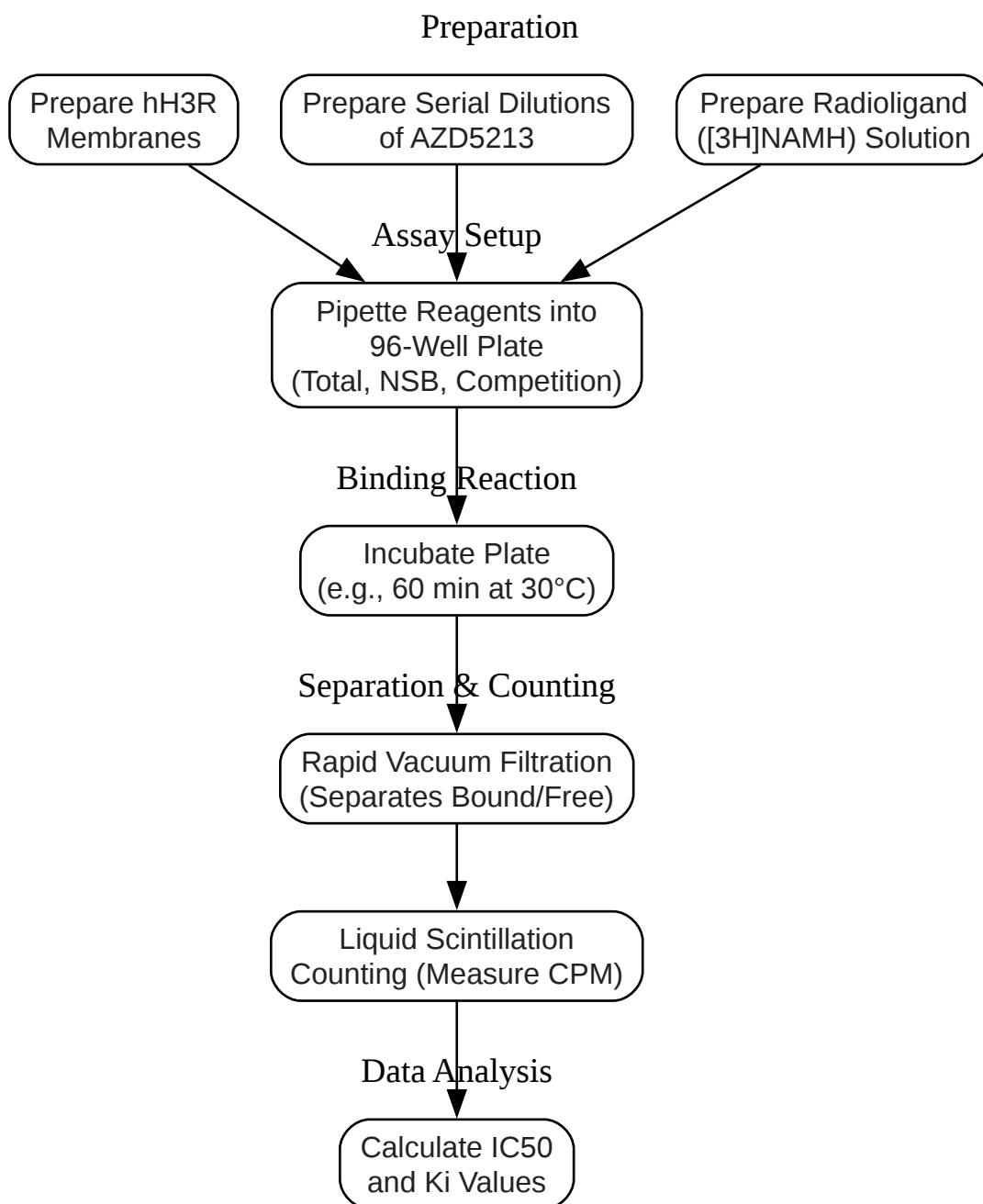
The following table summarizes the quantitative data for **AZD5213** binding to the human H3 receptor.

Parameter	Value	Receptor/System	Method	Reference
pKi	9.3	Recombinant human H3 receptor (hH3R)	In vitro radioligand binding	[5]
Ki,pl (plasma)	1.14 nmol/L	Human brain H3 receptors	In vivo Positron Emission Tomography (PET) using [11C]GSK189254	[1][2][3][6]

Signaling Pathway

Histamine H3 receptors are presynaptic autoreceptors that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, **AZD5213** blocks the action of agonists and can reduce the basal activity of the receptor, thereby increasing the release of histamine and other neurotransmitters.





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- To cite this document: BenchChem. [Application Notes and Protocols for AZD5213 Radioligand Binding Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605768#azd5213-radioligand-binding-assay-protocol]

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